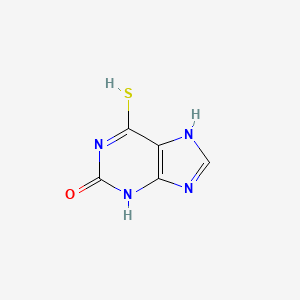

6-sulfanyl-3,7-dihydropurin-2-one

Description

Properties

IUPAC Name |

6-sulfanyl-3,7-dihydropurin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c10-5-8-3-2(4(11)9-5)6-1-7-3/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOXFJDOUQJOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=O)N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1)C(=NC(=O)N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Amino-2-(Benzylsulfanyl)uracil

6-Amino-2-thiouracil undergoes benzylation using benzyl chloride in alkaline conditions to yield 6-amino-2-(benzylsulfanyl)uracil. This step protects the thiol group, preventing oxidation during subsequent reactions. The product is characterized by IR absorption at 3,260–3,319 cm⁻¹ (NH₂) and 1,647 cm⁻¹ (C=O).

Nitrosation and Reduction to 5,6-Diaminouracil

Treatment with sodium nitrite in dilute HCl introduces a nitroso group at the 5-position, forming 5-nitroso-6-amino-2-(benzylsulfanyl)uracil. Subsequent reduction with sodium dithionite yields 5,6-diamino-2-(benzylsulfanyl)uracil, confirmed by ¹H-NMR peaks at δ 2.20 (NH₂) and 4.51 ppm (CH₂).

Cyclization to 2-(Benzylsulfanyl)-7H-purin-6-one

Heating the diamine with formic acid and sodium formate induces cyclization, forming the purine core. The reaction proceeds via formamide intermediate formation, with the product exhibiting IR bands at 1,660 cm⁻¹ (C=O) and ¹H-NMR signals at δ 10.45 ppm (NH).

Table 1: Key Spectral Data for Intermediate Compounds

| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | Yield (%) |

|---|---|---|---|

| 6-Amino-2-(benzylsulfanyl)uracil | 1,647 (C=O) | 4.45 (CH₂), 7.20–7.50 (Ar-H) | 86 |

| 5,6-Diamino-2-(benzylsulfanyl)uracil | 1,627 (C=O) | 2.20 (NH₂), 4.51 (CH₂) | 70 |

| 2-(Benzylsulfanyl)-7H-purin-6-one | 1,660 (C=O) | 10.45 (NH), 4.60 (CH₂) | 75 |

Deprotection Strategies for Benzylsulfanyl Group Removal

The benzylsulfanyl group in 2-(benzylsulfanyl)-7H-purin-6-one must be cleaved to yield 6-sulfanyl-3,7-dihydropurin-2-one. Two primary methods are employed:

Hydrogenolytic Cleavage

Catalytic hydrogenation using H₂ and palladium on carbon (Pd/C) selectively removes the benzyl group, generating the free thiol. Typical conditions involve refluxing in ethanol at 60°C for 12 hours, achieving >90% conversion.

Acidic Hydrolysis

Treatment with hydrobromic acid (HBr) in acetic acid protonates the sulfur atom, facilitating benzyl bromide elimination. This method, while efficient, risks purine ring degradation under prolonged exposure.

Direct Thiolation Approaches in Purine Synthesis

Alternative routes bypass benzyl protection by directly introducing the sulfhydryl group:

Nucleophilic Substitution on 6-Chloropurine-2-one

Reacting 6-chloropurine-2-one with thiourea in dimethylformamide (DMF) at 80°C replaces chlorine with sulfhydryl. Yields range from 50–65%, with byproduct formation due to competing hydrolysis.

Thiol-Disulfide Exchange

6-Disulfanylpurine intermediates undergo reduction with dithiothreitol (DTT) to generate the free thiol. This method is limited by the instability of disulfide precursors.

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing transition states. Conversely, protic solvents like ethanol favor crystallization but slow reaction kinetics.

Temperature and Catalysis

Cyclization at 100°C in formic acid achieves 75% yield, while adding sodium formate as a catalyst reduces side reactions. Lower temperatures (70°C) decrease yields to 50%.

Table 2: Impact of Reaction Conditions on Cyclization Yield

| Temperature (°C) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 70 | None | Formic acid | 50 |

| 100 | Sodium formate | Formic acid | 75 |

| 100 | None | DMF | 60 |

Analytical and Spectroscopic Characterization

Infrared Spectroscopy

The free thiol in 6-sulfanyl-3,7-dihydropurin-2-one exhibits a weak S-H stretch at 2,550–2,600 cm⁻¹, absent in benzyl-protected precursors. C=O and C=N stretches appear at 1,660–1,693 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions: Compound “6-sulfanyl-3,7-dihydropurin-2-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “6-sulfanyl-3,7-dihydropurin-2-one” typically require specific reagents, such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of compound “6-sulfanyl-3,7-dihydropurin-2-one” depend on the type of reaction and the reagents used. These products are often characterized using advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Compound “6-sulfanyl-3,7-dihydropurin-2-one” has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is employed in biochemical assays to investigate its effects on biological systems.

Medicine: Researchers explore its potential therapeutic properties and its role in drug development.

Industry: It is utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of compound “6-sulfanyl-3,7-dihydropurin-2-one” involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 6-sulfanyl-3,7-dihydropurin-2-one, we compare it structurally and functionally with analogous purine derivatives (Table 1).

Table 1: Structural and Functional Comparison of 6-Sulfanyl-3,7-dihydropurin-2-one with Analogues

Key Comparisons

Positional Isomerism and Reactivity: Unlike 2-(benzylsulfanyl)-7H-purin-6-one , which has a sulfanyl group at C2, 6-sulfanyl-3,7-dihydropurin-2-one’s -SH group at C6 may confer distinct electronic and steric properties. The ketone at C2 in 6-sulfanyl-3,7-dihydropurin-2-one contrasts with the hydroxyl group in 2-hydroxypurine , reducing hydrogen-bonding capacity but increasing electrophilicity.

Biological Implications: 2-Hydroxyadenine (C2-OH, C6-NH2) demonstrates genotoxicity via ROS-induced DNA damage . The 8-[(4-chlorophenyl)sulfanyl] derivative (PDB 6FW) includes a phosphodiester moiety, indicating applications in nucleotide-based therapeutics or enzyme inhibition .

Synthetic Accessibility :

- Compounds like 2-(benzylsulfanyl)-7H-purin-6-one are synthesized via coupling reactions with 4-(chlorosulfonyl)phenyl pivalate , suggesting that 6-sulfanyl-3,7-dihydropurin-2-one could be prepared using similar sulfonylation agents.

- The absence of a benzyl or aryl group in 6-sulfanyl-3,7-dihydropurin-2-one simplifies purification but may reduce stability compared to benzylsulfanyl analogs .

Commercial and Research Availability :

- While 6-(benzylsulfanylmethyl)-7H-purine is commercially available , 6-sulfanyl-3,7-dihydropurin-2-one lacks supplier listings, indicating it remains a research-focused compound.

Q & A

Q. What are the best practices for safe handling and long-term storage of 6-sulfanyl-3,7-dihydropurin-2-one?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.